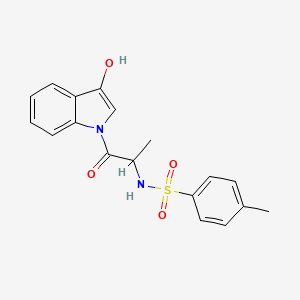

trans-3'-Hydroxy Cotinine Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Trans-3'-Hydroxy Cotinine Acetate is synthesized from cotinine through a series of chemical reactions. Desai and Amin (1990) developed a straightforward method for its synthesis, which involves using NaN[(CH3)3Si]2 and dibenzyl peroxydicarbonate, followed by base-catalyzed hydrolysis (Desai & Amin, 1990). Another approach by Jacob et al. (1990) involves deprotonation of (S)-cotinine followed by oxidation to yield a mixture of trans-/cis-3'-hydroxycotinine, from which the trans isomer is purified (Jacob, Shulgin, & Benowitz, 1990).

Molecular Structure Analysis

The molecular structure of this compound is derived from its parent compound, cotinine, with an additional hydroxyl group. This structural modification significantly affects its physical and chemical properties, influencing its reactivity and interaction with biological systems.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidation, reduction, and conjugation. Nakajima et al. (1996) explored its formation from cotinine in human liver microsomes, highlighting the role of cytochrome P450 enzymes in its metabolism (Nakajima et al., 1996). The conjugation reactions, particularly glucuronidation, are significant for its excretion and detoxification.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

trans-3'-Hydroxy Cotinine Acetate is a significant metabolite in the nicotine metabolic pathway, primarily processed by the liver enzyme CYP2A6. It is a crucial intermediate in understanding nicotine's pharmacokinetics, aiding in the study of nicotine addiction, its therapeutic replacement strategies, and the potential development of medications for several diseases including Parkinson's and Alzheimer's disease. The metabolism of nicotine to cotinine, and subsequently to trans-3'-hydroxycotinine, showcases the body's processing of nicotine and its derivatives. These pathways are essential in determining individual variability in nicotine metabolism, influenced by genetic polymorphisms of the CYP2A6 gene. This variability is a determinant of nicotine clearance and thus has implications for smoking behavior and lung cancer risk. Understanding these pathways helps in designing personalized cessation therapies and assessing the risk of nicotine dependence (Nakajima & Yokoi, 2005).

Neuropharmacology and Behavioral Effects

Cotinine, from which trans-3'-Hydroxy Cotinine is derived, acts as a weak agonist of nicotinic acetylcholine receptors (nAChRs). This property makes it a compound of interest in neuropharmacological research, where its effects on the nervous system and behavior are under investigation. Cotinine crosses the blood-brain barrier and interacts with both nAChRs and non-nAChRs, suggesting its role in modulating neuropharmacological and behavioral outcomes. This understanding is crucial for developing novel treatments targeting nicotine addiction and potentially mitigating tobacco's reinforcing effects (Tan, Vrana, & Ding, 2021).

Diagnostic and Therapeutic Applications

The conversion of nicotine to cotinine and further to trans-3'-hydroxycotinine plays a pivotal role in utilizing these compounds as biomarkers for smoking exposure and in therapeutic contexts. Cotinine, due to its stable nature and longer half-life compared to nicotine, serves as an accurate biomarker for tobacco exposure. This application is crucial in both clinical settings for assessing smoking habits and in research studies exploring the impact of smoking on various health outcomes. Moreover, the potential therapeutic applications of cotinine, including its use in treating inflammation and its neuroprotective effects, highlight the importance of understanding its metabolism to trans-3'-hydroxycotinine. These applications underscore the broader significance of this compound in medical research and public health (Nowak, Żuryń, & Grzanka, 2012).

Mécanisme D'action

Target of Action

Trans-3’-Hydroxy Cotinine Acetate (3HC) is a major metabolite of nicotine . It is primarily targeted by the enzyme CYP2A6, which is involved in the metabolism of nicotine .

Mode of Action

3HC interacts with CYP2A6, an enzyme that plays a crucial role in the metabolism of nicotine . The interaction of 3HC with CYP2A6 leads to its conversion into other metabolites .

Biochemical Pathways

The primary biochemical pathway involved in the action of 3HC is the CYP2A6 metabolic pathway . This pathway is responsible for the metabolism of nicotine, and 3HC is a product of this metabolism . The ratio of 3HC to cotinine, another metabolite of nicotine, is used as a biomarker of CYP2A6 activity .

Pharmacokinetics

The total plasma clearance of 3HC averages 1.3 ml/min/kg, of which 63% is renal excretion of unchanged drug . An average of 29% of the dose is excreted as 3HC-Gluc . Cotinine, the primary nicotine metabolite from which 3HC is derived, has a longer metabolic half-life compared to 3HC (16 hours vs. 5 hours) .

Result of Action

The result of 3HC’s action is the clearance of nicotine from the body . The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity . This measure of nicotine metabolism has been used to study tobacco and secondhand smoke exposure as well as to develop pharmacological intervention strategies for smoking cessation .

Action Environment

The action of 3HC can be influenced by various environmental factors. For example, racial and age-related differences in tobacco smoke exposure (TSE) have been observed, most likely due to slower nicotine metabolism in non-Hispanic Black children and in younger children . These factors can influence the levels of 3HC and its ratio to cotinine, thereby affecting the efficacy and stability of 3HC’s action .

Analyse Biochimique

Biochemical Properties

Trans-3’-Hydroxy Cotinine Acetate interacts with various enzymes and proteins in the body. It is a major metabolite of cotinine, which is further metabolized by P450 CYP2A6 to Trans-3’-Hydroxy Cotinine Acetate . This compound may be a more sensitive biomarker of low-level nicotine exposure compared to cotinine .

Cellular Effects

The effects of Trans-3’-Hydroxy Cotinine Acetate on cells and cellular processes are primarily related to its role in nicotine metabolism. As a metabolite of nicotine, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism associated with nicotine exposure .

Molecular Mechanism

At the molecular level, Trans-3’-Hydroxy Cotinine Acetate exerts its effects through its interactions with the enzyme CYP2A6 . This enzyme metabolizes nicotine, and the activity of this enzyme can be inferred from the levels of Trans-3’-Hydroxy Cotinine Acetate in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trans-3’-Hydroxy Cotinine Acetate can change over time. For example, cotinine has a longer metabolic half-life compared to Trans-3’-Hydroxy Cotinine Acetate (16 hours vs. 5 hours) . This indicates that the effects of Trans-3’-Hydroxy Cotinine Acetate may be more short-lived compared to cotinine.

Metabolic Pathways

Trans-3’-Hydroxy Cotinine Acetate is involved in the metabolic pathway of nicotine. It is produced when the enzyme CYP2A6 metabolizes cotinine . This process is part of the body’s mechanism for clearing nicotine.

Propriétés

IUPAC Name |

[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10-,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLBVMFGRVMSHK-WDEREUQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H](N(C1=O)C)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/no-structure.png)

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)

![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)